3-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound that features a combination of thiazole, naphthalene, and triazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, followed by their coupling with naphthalene and phenyl groups under specific conditions. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the desired heterocyclic structures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]SULFANYL}-5-[(NAPHTHALEN-1-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Triazole Derivatives: Compounds like fluconazole and itraconazole, known for their antifungal activities.
Naphthalene Derivatives: Compounds such as naphthalene sulfonates, used in various industrial applications.
Uniqueness
This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H20N4S2 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-methyl-4-[[5-(naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole |
InChI |
InChI=1S/C24H20N4S2/c1-17-25-20(15-29-17)16-30-24-27-26-23(28(24)21-11-3-2-4-12-21)14-19-10-7-9-18-8-5-6-13-22(18)19/h2-13,15H,14,16H2,1H3 |
InChI Key |
WAWRWUWDGGTZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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